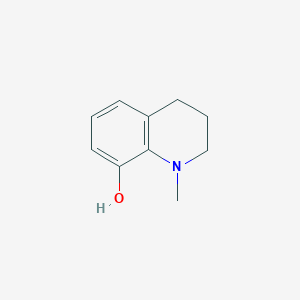
1,2,3,4-Tetrahydro-1-methyl-8-quinolinol
Overview
Description
This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that related compounds have shown neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Biochemical Pathways
Related compounds have been found to influence the dopaminergic system .
Result of Action
Related compounds have been found to demonstrate neuroprotective activity .
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, resulting in changes in cellular metabolism and gene expression. For example, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can lead to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as neuroprotection or anti-inflammatory properties. At high doses, it can become toxic and cause adverse effects such as liver damage or neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing toxicity .
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions or be excreted from the body. The interaction of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core . Another method includes the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-methyl-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-methyl-8-quinolinol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-methyl-8-quinolinol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinolin-8-ol: Lacks the methyl group at the 1-position but shares similar biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but different biological activities and mechanisms of action.
8-Hydroxyquinoline: Lacks the tetrahydro structure but is known for its metal-chelating properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable subject for further investigation and application.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONCVPTTFHNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027114 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5080-60-4 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kairine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2F6AD5R4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

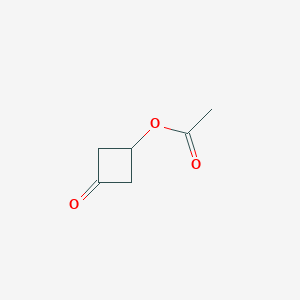
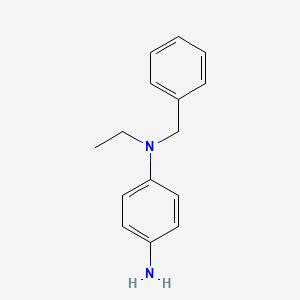
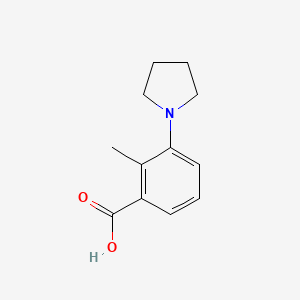
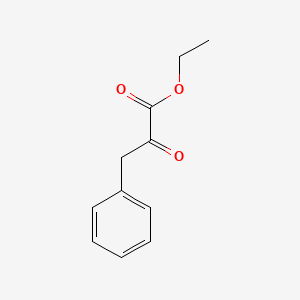
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)
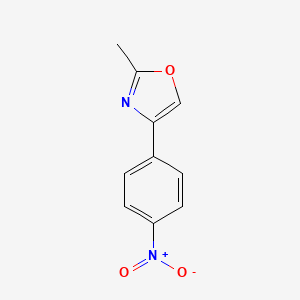
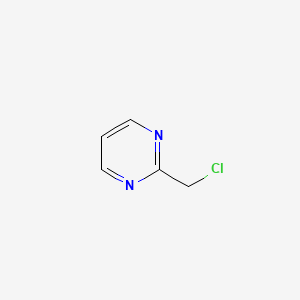

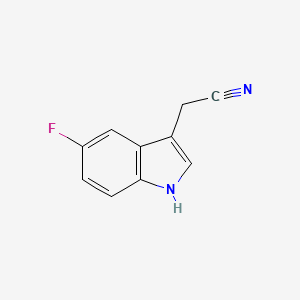
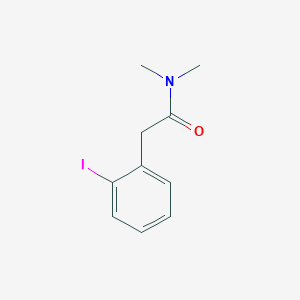


![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
